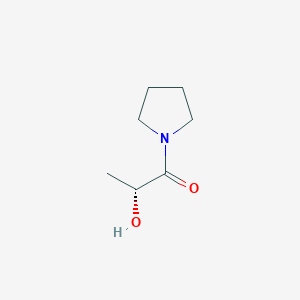

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Description

Contextual Significance of Pyrrolidinone-Based Compounds in Chemical and Biological Research

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, serves as a fundamental scaffold in the development of a wide array of biologically active molecules. researchgate.netnih.gov This structural motif is present in numerous natural products, pharmaceuticals, and alkaloids, highlighting its versatility and importance in medicinal chemistry. nih.govmdpi.com Pyrrolidinone derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net The chemical stability and the capacity for functionalization of the pyrrolidinone core make it an attractive starting point for the synthesis of novel therapeutic agents. mdpi.com Researchers have successfully designed and synthesized a multitude of pyrrolidinone-based compounds that have shown significant potential in addressing various diseases. researchgate.net

The great interest in this saturated scaffold is enhanced by the ability to explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring. nih.gov The pyrrolidine (B122466) ring is a common structural feature in many drugs, such as Captopril, Anisomycin, and Sulpiride. mdpi.com

Role of Chirality in Pyrrolidinone Derivatives and its Implications

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the biological activity of pyrrolidinone derivatives. nih.gov The spatial arrangement of atoms in a chiral molecule, known as its stereochemistry, can significantly influence its interaction with biological targets like enzymes and receptors, which are themselves chiral. nih.gov This is because the different enantiomers (mirror-image isomers) of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

In the context of pyrrolidinone derivatives, the presence of one or more chiral centers dictates the three-dimensional shape of the molecule. This, in turn, affects how it binds to a specific biological target. A well-defined stereochemistry is often crucial for achieving high efficacy and selectivity. nih.gov The synthesis of optically pure pyrrolidine derivatives is a key focus in medicinal chemistry to isolate the desired therapeutic effects and minimize potential adverse reactions from the other enantiomer. mdpi.com The development of stereoselective synthesis methods allows for the controlled production of specific enantiomers, which is essential for creating safer and more effective drugs. mdpi.com

Overview of Current Research Trajectories Involving (2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Current research on this compound is primarily focused on its potential applications as a building block in the synthesis of more complex molecules and for its own inherent biological activities. Its specific stereochemistry makes it a valuable chiral precursor in the development of new chemical entities.

Research efforts are directed towards its use in the synthesis of novel compounds with potential therapeutic applications. The functional groups present in this compound, the hydroxyl and the amide within the pyrrolidinone ring, allow for a variety of chemical modifications. These modifications can lead to the creation of libraries of new compounds that can be screened for a range of biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151670-13-2 | |

| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r 1 Oxo 1 Pyrrolidinylpropane 2 Ol and Its Chiral Derivatives

Stereoselective Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol

The stereoselective synthesis of 2,5-disubstituted pyrrolidines and related pyrrolidinone structures is a well-explored field, employing strategies that range from utilizing the chiral pool to advanced asymmetric catalysis. nih.govacs.org These methods are critical for establishing the desired absolute configuration at the stereogenic centers of the target molecule.

Asymmetric synthesis is fundamental to producing enantiomerically pure compounds. A common strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, S-pyroglutamic acid is a widely used natural chiral synthon for the synthesis of various optically active 2-pyrrolidinones. nih.gov Its inherent chirality provides a scaffold upon which further stereocenters can be built with high selectivity. nih.gov

Another powerful technique is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene dipolarophile, which can generate multiple stereocenters simultaneously with a high degree of control. nih.govacs.org The chirality can be introduced from either the dipolar precursor or the dipolarophile, leading to densely substituted pyrrolidines. acs.org Furthermore, organocatalysis, which was recognized with the 2021 Nobel Prize in chemistry, heavily features pyrrolidine-based catalysts and has been instrumental in developing asymmetric routes to these heterocyclic systems. nih.gov

Achieving high diastereoselectivity is crucial when multiple stereocenters are present or being formed. The conformational factors of substrates and intermediates often govern the stereochemical outcome. For example, in copper-promoted intramolecular aminooxygenation of alkenes, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1. nih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine (B122466) adducts, albeit with more moderate selectivity (approx. 3:1). nih.gov

The choice of reagents and reaction conditions also plays a pivotal role. For example, the addition of Grignard reagents to chiral 1,3-oxazolidine intermediates can proceed with good to excellent trans-diastereoselectivity to yield 2,5-disubstituted pyrrolidines. nih.govacs.org Similarly, heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to fully reduced, functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. nih.gov

| Reaction Type | Substrate Feature | Major Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | 2,5-cis-pyrrolidine | >20:1 | nih.gov |

| Copper-Promoted Aminooxygenation | γ-Substituted 4-pentenyl sulfonamide | 2,3-trans-pyrrolidine | ~3:1 | nih.gov |

| Grignard Addition | Chiral 1,3-oxazolidine | trans-2,5-disubstituted pyrrolidine | Good to Excellent | nih.govacs.org |

| Catalytic Hydrogenation | Highly substituted pyrrole | Functionalized pyrrolidine | Excellent | nih.gov |

Precursor Chemistry and Starting Materials in Pyrrolidinone Synthesis

The selection of appropriate starting materials is a cornerstone of any synthetic strategy. For chiral pyrrolidinones, optically active precursors are often employed to carry the desired stereochemistry through the synthetic sequence.

α-Haloesters and related α-haloamides are versatile reagents in organic synthesis due to their nature as potent alkylating agents. nih.govwikipedia.org The carbon-halogen bond is activated by the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic attack. nih.gov In the context of pyrrolidinone synthesis, an α-haloester or a related derivative can be reacted with a pyrrolidinone enolate or the nitrogen atom of pyrrolidin-2-one itself. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the pyrrolidinone nitrogen acts as the nucleophile, displacing the halide to form a new N-C bond and attach the side chain. nih.gov For example, the reaction of an α-bromoester with pyrrolidin-2-one in the presence of a base would lead to the N-acylated product. The stereochemistry of the final product can be influenced by the chirality of both the pyrrolidinone starting material and the α-haloester.

Key Reaction Conditions and Mechanisms for Compound Formation

The formation of the target compound involves the acylation of the pyrrolidinone nitrogen. The conditions and mechanism for this transformation are critical for achieving a successful synthesis.

The acylation of pyrrolidin-2-one at the nitrogen atom to introduce the 1-oxo-propane-2-ol side chain is typically achieved through nucleophilic acyl substitution. The pyrrolidinone nitrogen acts as a nucleophile, attacking an activated carboxylic acid derivative, such as an acid chloride or an ester.

A common method for C-acylation of pyrrolidine-2,4-diones involves the use of an acid chloride in the presence of a Lewis acid like boron trifluoride-diethyl etherate. rsc.org While this applies to C-acylation, similar principles can be applied to N-acylation. For N-acylation, a base is typically used to deprotonate the pyrrolidinone nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an α-haloester or a protected α-hydroxypropanoyl chloride).

The general mechanism can be described as follows:

Deprotonation: A suitable base (e.g., sodium hydride, potassium tert-butoxide) removes the proton from the nitrogen of the chiral pyrrolidinone precursor, forming a nucleophilic amide anion.

Nucleophilic Attack: The amide anion attacks the electrophilic carbonyl carbon of the side-chain precursor (e.g., (R)-2-acetoxypropionyl chloride or a similar chiral electrophile).

Substitution: The leaving group (e.g., chloride) is expelled, forming the N-acylated pyrrolidinone.

Deprotection: If the hydroxyl group on the side chain is protected (e.g., as an acetate), a subsequent deprotection step (e.g., hydrolysis) is required to yield the final this compound.

The choice of solvent, temperature, and base is crucial to prevent side reactions and racemization, ensuring the retention of the desired stereochemistry.

| Reaction Step | Typical Reagents | Purpose |

|---|---|---|

| Deprotonation | NaH, KOtBu, LHMDS | Generate a nucleophilic amide anion |

| Acylation | Acid chlorides, α-Haloesters | Introduce the side chain at the N-position |

| Lewis Acid Catalysis | BF3·Et2O, Y(OTf)3 | Activate electrophiles (e.g., in Friedel-Crafts acylation or cyclopropane opening) rsc.orgnih.gov |

| Solvent | THF, DCE, Toluene | Provide an appropriate medium for the reaction |

Advanced Chemical Transformations and Functionalization of the Pyrrolidinone Core

The pyrrolidinone scaffold serves as a versatile template for creating a diverse range of derivatives. Advanced transformations such as decarboxylation and its use as a strategic intermediate allow for the generation of novel and complex molecules.

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation for modifying a molecular scaffold. If a pyrrolidinone core is functionalized with a carboxylic acid group (e.g., at the C3 or C4 position), its removal can lead to new derivatives. This reaction is often catalyzed by acids or bases, or it can be thermally induced. nih.gov

For instance, the decarboxylation of pyrrole-2-carboxylic acid is known to be subject to acid catalysis in strongly acidic solutions. nih.gov In a related heterocyclic system, 2-pyridone-3-carboxylic acid has been successfully decarboxylated using potassium carbonate in toluene. nih.govresearchgate.net This suggests that a similar base-catalyzed approach could be applied to a pyrrolidinone-carboxylic acid precursor to generate a derivative of this compound lacking the carboxyl substituent. Such reactions expand the structural diversity accessible from a common intermediate.

Table 2: Conditions for Decarboxylation of Heterocyclic Carboxylic Acids This table is generated based on analogous reactions reported in the literature.

| Substrate | Catalyst/Reagent | Solvent | Condition | Result | Reference |

|---|---|---|---|---|---|

| 2-Pyridone-3-carboxylic acid | Potassium Carbonate | Toluene | Reflux | Decarboxylated 2-pyridone | nih.govresearchgate.net |

| Pyrrole-2-carboxylic acid | Strong Acid (e.g., H₂SO₄) | Aqueous solution | N/A | Decarboxylation via water addition | nih.gov |

Chiral pyrrolidine derivatives are highly valued as intermediates, or "chiral building blocks," in the synthesis of complex target molecules, particularly pharmaceuticals. nih.govsamispecialtychemicals.com The pyrrolidine ring is a core component of numerous drugs, including agents with antitumor, anti-inflammatory, and anti-HIV activity. samispecialtychemicals.com

This compound, with its defined stereocenter and reactive hydroxyl group, is an ideal intermediate for several reasons:

Chiral Pool Synthesis: It can be derived from natural chiral synthons like S-pyroglutamic acid, ensuring high optical purity in subsequent products. nih.gov

Versatile Functionalization: The secondary alcohol can be oxidized to a ketone, converted to a better leaving group for nucleophilic substitution, or used to direct stereoselective reactions on the pyrrolidinone ring.

Scaffold for Drug Design: The pyrrolidinone template itself is a recognized pharmacophore. By using the chiral intermediate, chemists can build upon this scaffold to synthesize libraries of new compounds for structure-activity relationship (SAR) studies, which is a critical step in drug discovery. nih.gov

For example, chiral pyrrolidine intermediates are central to the synthesis of drugs like Daclatasvir and are used to create inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS). nih.govnih.gov The development of efficient routes to such chiral intermediates is therefore a key focus in medicinal chemistry. nih.gov

Biological Activities and Pharmacological Potential of Pyrrolidinone Scaffolds

Exploration of Therapeutic Applications

The inherent properties of the pyrrolidinone scaffold have led to its successful incorporation into drugs targeting a variety of biological pathways. nih.govfrontiersin.org The ability to functionalize the core ring at multiple positions allows for the fine-tuning of pharmacological activity, leading to compounds with enhanced potency and selectivity. nih.gov

Efficacy in Neurological Disorders

Pyrrolidinone derivatives have shown significant promise in the treatment of a range of neurological and psychiatric conditions. nih.gov Their mechanisms of action often involve modulation of the central nervous system, offering potential treatments for conditions from epilepsy to mood disorders. nih.govscinito.ai

Anticonvulsant Activity and Epilepsy Research

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for anticonvulsant activity. nih.gov Numerous derivatives have demonstrated efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) seizure tests. nih.govmdpi.commdpi.com

Research has shown that structural modifications significantly influence anticonvulsant potency. For instance, hybrid compounds combining the pyrrolidine-2,5-dione core with fragments of other antiepileptic drugs have been developed, showing a broad spectrum of activity. nih.gov The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium and calcium channels. mdpi.com Several 1-acyl-2-pyrrolidinone derivatives have also shown anticonvulsant effects, which may be attributed to the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES Test | 62.14 | researchgate.net |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz Test | 75.59 | researchgate.net |

| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES Test | 68.30 | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | MES Test | 27.4 | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | 6 Hz (32 mA) Test | 30.8 | mdpi.com |

Neuroprotective Capacities and Central Nervous System Modulation

Beyond epilepsy, pyrrolidinone scaffolds have demonstrated significant neuroprotective properties. nih.gov These compounds are being investigated for their potential to mitigate neuronal damage associated with conditions like brain ischemia and neurodegenerative diseases. nih.govgoogle.com

For example, a drug composition containing pyroglutamic acid and pyrrolidone was found to increase blood circulation and survival in rats following brain ischemia. nih.gov Other novel pyrrolidinone derivatives have shown protective effects against cognitive impairment in animal models by, for instance, inhibiting acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. The ability of these compounds to combat oxidative stress is another key aspect of their neuroprotective potential. researchgate.net

Impact on Mood Disorders and Affective States

The therapeutic reach of pyrrolidinone derivatives extends to mood and psychiatric disorders. scinito.ainih.gov Research is ongoing into novel pyrrolidinyl derivatives as modulators for targets implicated in conditions like autism, mood disorders, and schizophrenia. scinito.ainih.govresearchgate.net

Specifically, 3-pyrrolidine-indole derivatives are being explored as selective modulators of serotonin (B10506) receptors, which are crucial in regulating mood and cognitive processes. nih.gov These compounds are being investigated for their potential in treating mental illnesses such as depression and post-traumatic stress disorder. acs.org The modulation of the 5-HT2A receptor, a key target for psychedelic agents, is a primary focus of this research, with the aim of developing novel therapeutics with improved psychological safety profiles. nih.govacs.org

Modulation of Pain Pathways (Migraine, Chronic, Neuropathic)

Several pyrrolidinone derivatives have exhibited significant analgesic effects in preclinical models of pain. nih.govmdpi.com This is particularly relevant as many existing antiepileptic drugs are also used to treat neuropathic pain conditions. mdpi.com

Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown efficacy in the formalin test, a model of tonic pain, and in models of oxaliplatin-induced neuropathic pain. mdpi.com The mechanism for this antinociceptive activity is often linked to the modulation of neuronal voltage-sensitive sodium channels, a pathway also implicated in their anticonvulsant effects. mdpi.com Similarly, hybrid derivatives of pyrrolidine-2,5-dione with a thiophene (B33073) ring have demonstrated both anticonvulsant and antinociceptive properties. nih.govresearchgate.net

Anti-Cancer Potential

The application of pyrrolidinone scaffolds in oncology is a rapidly growing area of research. mdpi.comnih.gov A variety of derivatives have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines. nih.govfrontiersin.orgmdpi.com

Studies have shown that pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety exhibit structure-dependent anticancer activity against human lung adenocarcinoma cells. mdpi.com The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazole, can further enhance this activity. mdpi.com Other research has focused on spiro[pyrrolidine-3,3-oxindoles], which have been shown to induce apoptotic cell death in human breast cancer cells. nih.gov The mechanism of action for these compounds can be diverse, with some derivatives targeting specific enzymes like histone deacetylase 2 (HDAC2). nih.gov

| Compound Class/Derivative | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Thiophen-containing pyrrolidine derivative (37e) | MCF-7 (Breast Cancer) | 17 µM | nih.gov |

| Thiophen-containing pyrrolidine derivative (37e) | HeLa (Cervical Cancer) | 19 µM | nih.gov |

| Spiro[pyrrolidine-3,3-oxindole] (38i) | MCF-7 (Breast Cancer) | 3.53 µM | nih.gov |

| Spiropyrrolidine-thiazolo-oxindole derivative (43b) | HepG2 (Liver Cancer) | 0.80 µg/mL | frontiersin.org |

| Thiosemicarbazone pyrrolidine–copper(II) complex (37a) | SW480 (Colon Cancer) | 0.99 µM | frontiersin.org |

Antimicrobial Properties

Pyrrolidine and its derivatives are integral structural units in many compounds possessing significant antimicrobial functions. nih.gov The lactam ring is a core structure in many natural and synthetic compounds that exhibit such activity. researchgate.net

The rise of multidrug-resistant (MDR) bacteria presents a major global health crisis, necessitating the discovery of new classes of antibiotics. tandfonline.comacs.org Pyrrolidinone derivatives have emerged as a promising scaffold for developing novel antibacterial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net

Modified pyrrolobenzodiazepines, which feature a pyrrolidine ring, have demonstrated potent, broad-spectrum activity against ESKAPE pathogens, a group of clinically important MDR bacteria. acs.org These compounds showed minimum inhibitory concentrations (MICs) ranging from 0.03 to 1 mg/L against Gram-positive species and 0.125 to 32 mg/L against Gram-negative species. acs.orgukhsa.gov.ukkcl.ac.uk One study highlighted a derivative with an IC₅₀ of 3.16 ± 1.36 mg/L for inhibiting DNA gyrase, indicating a clear mechanism of action. ukhsa.gov.ukkcl.ac.uk

Furthermore, certain 5-oxopyrrolidine derivatives have shown selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA), including strains resistant to linezolid (B1675486) and tedizolid. nih.gov Another study of pyrrolidine-2,5-dione derivatives found MIC values ranging from 16 to 128 µg/mL against various bacterial strains. nih.gov

| Derivative Class | Bacterial Strain(s) | Activity (MIC) | Source |

| Pyrrolobenzodiazepines | MDR Gram-positive | 0.03 - 1 mg/L | acs.orgukhsa.gov.ukkcl.ac.uk |

| Pyrrolobenzodiazepines | MDR Gram-negative | 0.125 - 2 mg/L | acs.orgukhsa.gov.ukkcl.ac.uk |

| Quinolone-pyrrolidine hybrid (3a-c) | E. coli NIHJ | 0.003 - 0.006 µg/ml | tandfonline.com |

| Pyrrolidine-2,5-dione azo derivative (8) | Staphylococcus aureus, Vibrio cholera | 16 - 64 µg/mL | nih.gov |

| 5-Oxopyrrolidine derivative (21) | Multidrug-resistant S. aureus | Promising activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

The threat of viral infections, such as Dengue fever, underscores the need for effective antiviral therapeutics. monash.edunih.gov The pyrrolidinone scaffold has been explored for its antiviral potential. While direct studies on (2R)-1-oxo-1-pyrrolidinylpropane-2-ol are limited, related heterocyclic structures have shown promise. For example, spiropyrazolopyridone derivatives, which can be seen as more complex analogs, have been identified as potent inhibitors of the Dengue virus (DENV). nih.gov One such compound with a 2,4-bis(trifluoromethyl)benzyl group showed potent inhibitory activity against DENV-1, -2, and -3 with EC₅₀ values of 1.6 µM, 0.038 µM, and 0.017 µM, respectively. nih.gov These findings suggest that the core heterocyclic structure is amenable to modifications that can confer potent and broad antiviral activity. nih.gov

Other Noteworthy Biological Activities (e.g., Aldose Reductase Inhibition)

Beyond anticancer and antimicrobial effects, pyrrolidinone derivatives are being investigated for other therapeutic applications. A significant area of research is their potential as aldose reductase inhibitors for the management of diabetic complications. nih.govmdpi.com Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to diabetic neuropathy, retinopathy, and other complications. mdpi.comopenmedicinalchemistryjournal.com

Polyhydroxylated pyrrolidine derivatives have been synthesized and shown to inhibit both alpha-glucosidase and aldose reductase, presenting a dual-action profile for diabetes treatment. nih.gov One derivative demonstrated 57% inhibition against aldose reductase (ALR2) and was effective in an in vitro model of diabetic retinopathy. nih.gov While some newly synthesized pyrrolopyrazinones showed only weak to moderate aldose reductase inhibitory activity compared to the control drug Epalrestat, the findings confirm that the pyrrolidine scaffold is a viable starting point for designing such inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolidinone scaffold. bohrium.comresearchgate.net These studies help to understand how different chemical substitutions on the pyrrolidine ring influence biological activity. bohrium.com

For anticancer activity, SAR analysis has revealed that derivatization with moieties like spirooxindole, thiazole, and metal complexes can lead to significant anti-proliferative effects. bohrium.comnih.gov The substitution patterns on the pyrrolidine ring are critical in modulating the interaction with various biological targets. bohrium.com For instance, in a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives, the incorporation of specific azole rings was found to be key for enhanced cytotoxicity against A549 lung cancer cells. mdpi.com

In the context of antibacterial agents, SAR studies have been vital in developing compounds active against MDR strains. tandfonline.comresearchgate.net For pyrrolobenzodiazepine derivatives, it was established that a C8-linked aliphatic heterocycle was particularly important for achieving activity against Gram-negative bacteria. acs.orgkcl.ac.uk For other pyrrolidine derivatives, the presence of electron-withdrawing groups, such as a nitro group, at specific positions was found to moderately increase antimicrobial activity, whereas electron-donating groups tended to reduce it. researchgate.net These insights are essential for the rational design of new, more potent pyrrolidinone-based drugs. tandfonline.comresearchgate.net

Influence of Substituent Variations on Biological Profiles

The biological activity of a pyrrolidinone-based compound is profoundly influenced by the nature, position, and orientation of its substituents. Structure-activity relationship (SAR) studies are crucial for understanding how these variations modulate the pharmacological profile, allowing chemists to fine-tune molecules for enhanced potency and selectivity. bohrium.commdpi.com

The substitution on the pyrrolidine ring can drastically alter a compound's interaction with its biological target. bohrium.com For instance, in a series of synthetic cathinones containing a pyrrolidine ring, increasing the length of the α-carbon side chain from a methyl to a propyl group led to a sharp increase in affinity for all muscarinic receptor subtypes. citeab.com

Further research on 5-oxopyrrolidine derivatives revealed that the introduction of specific substituents is key to their bioactivity. The conversion of a carboxylic acid group to a hydrazone moiety, particularly one bearing a 5-nitrothiophene substituent, resulted in compounds with potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains and significant anticancer activity against lung cancer cells (A549). nih.govsemanticscholar.org

| Base Scaffold | Substituent Variation | Biological Target/Activity | Key Finding | Reference |

| 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one | Increased α-carbon side chain length (methyl to hexyl) | Human Muscarinic Receptors | Longer side chains significantly increased receptor affinity. | citeab.com |

| 5-Oxopyrrolidine | Hydrazone and 5-nitrothiophene moieties | Anticancer (A549 cells) & Antimicrobial (S. aureus) | Introduction of these substituents greatly enhanced anticancer and antimicrobial efficacy. | nih.govsemanticscholar.org |

| Pyrrolidine Pentamine | Modifications at five positions (R1-R5) | Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) | The S-phenyl moiety at the R1 position was found to be essential for inhibitory activity. | mdpi.comnih.gov |

| Pyrrolidine Sulfonamides | Fluorophenyl vs. unsubstituted phenyl at position 3 | Dipeptidyl peptidase-IV (DPP-IV) | Fluorophenyl substituents provided better in vitro potency. | nih.gov |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of pharmacological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for the existence of multiple stereoisomers, each of which can exhibit a distinct biological profile due to differential binding with enantioselective biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov

The presence of chiral centers in pyrrolidinone derivatives means that they can exist as enantiomers or diastereomers. These different spatial arrangements can lead to significant variations in potency, efficacy, and even the type of biological activity observed. nih.gov For example, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib, modifications to the stereochemistry of substituents on a pyrrolidine pentamine scaffold had varied effects on the inhibitory properties of the compounds. mdpi.comnih.gov

The fundamental importance of stereochemistry is a well-established principle in pharmacology. A classic illustration, though not a pyrrolidinone, is the diastereomeric pair of quinine (B1679958) and quinidine (B1679956). These molecules differ only in the stereochemical configuration at two centers, yet quinine is a potent antimalarial agent while quinidine is used as an antiarrhythmic drug. acs.org This highlights how a subtle change in 3D structure can lead to profoundly different interactions with biological systems.

| Compound Class | Stereochemical Feature | Impact on Efficacy | Key Principle Illustrated | Reference |

| Pyrrolidine Derivatives | Multiple stereogenic carbons | Different stereoisomers exhibit distinct biological profiles and binding modes. | Stereochemistry dictates the interaction with enantioselective proteins. | nih.govresearchgate.net |

| Pyrrolidine Pentamine Inhibitors | Stereochemistry of various substituents | Modifications have significant but varied effects on inhibitory activity. | The 3D arrangement of functional groups is critical for target inhibition. | mdpi.comnih.gov |

| Prolinamide Organocatalysts | trans-4-Hydroxy group | The trans position of the hydroxyl group positively influenced the enantioselectivity of the reaction. | Specific spatial orientation of a functional group can control chemical and biological outcomes. | mdpi.com |

Mechanistic Investigations of Pyrrolidinone Compound Biological Interactions

Molecular Target Elucidation and Signal Transduction Modulation

Kinase Inhibition Profiles (e.g., PI3Kβ, DNA-PK)

Initial research into the biological activity of the compound (2R)-1-oxo-1-pyrrolidinylpropane-2-ol has yet to fully elucidate its specific kinase inhibition profile. However, the broader class of pyrrolidinone-containing molecules has attracted scientific interest for their potential to interact with various protein kinases, which are crucial regulators of cellular processes.

One area of significant focus for similar heterocyclic compounds has been the phosphatidylinositol 3-kinase (PI3K) family. Specifically, the beta isoform (PI3Kβ) is a key component of intracellular signaling pathways involved in cell growth, proliferation, and survival. While direct inhibition data for this compound on PI3Kβ is not currently available in published literature, the structural motifs present in the compound are of interest for potential interactions within the ATP-binding pocket of this kinase.

Another critical enzyme in cellular function is the DNA-dependent protein kinase (DNA-PK). This kinase plays a central role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK is a therapeutic strategy being explored to enhance the efficacy of radiation and certain chemotherapies in cancer treatment. The potential for this compound to act as a DNA-PK inhibitor remains an open area of investigation, with no definitive studies published to date.

Future research, including high-throughput screening and detailed enzymatic assays, will be necessary to determine if this compound exhibits inhibitory activity against PI3Kβ, DNA-PK, or other kinases.

Perturbation of Cellular Signaling Pathways (e.g., Akt, ERK Phosphorylation)

The downstream effects of potential kinase inhibition by this compound on cellular signaling pathways are a key aspect of its mechanistic investigation. Two of the most important pathways in this context are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.

The PI3K/Akt signaling cascade is a primary regulator of cell survival and metabolism. The phosphorylation and subsequent activation of Akt are critical events that are often downstream of PI3K activity. Should this compound prove to be a PI3Kβ inhibitor, it would be expected to decrease the levels of phosphorylated Akt (p-Akt) within cells. This would, in turn, affect the phosphorylation status and activity of numerous downstream targets of Akt.

The ERK pathway is another central signaling route that governs cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a hallmark of its activation. The potential for this compound to modulate this pathway is an area of active interest. Cross-talk between the PI3K/Akt and ERK pathways is well-documented, and inhibition of one pathway can sometimes lead to compensatory activation of the other. Therefore, comprehensive studies measuring the phosphorylation status of both Akt and ERK in response to treatment with this compound are required to understand its full impact on cellular signaling networks.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Analyses for Ligand-Receptor Interactions

To date, specific molecular docking studies for this compound with protein kinases such as PI3Kβ and DNA-PK have not been reported in the scientific literature. However, this computational technique would be a valuable tool to predict the binding mode and affinity of the compound for these potential targets.

A typical molecular docking analysis would involve generating a 3D model of this compound and docking it into the crystal structure of the target kinase's ATP-binding site. The resulting poses would be scored based on various factors, including intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This analysis could reveal key amino acid residues within the kinase that are important for binding and could guide the design of more potent analogs.

Dynamic Simulations to Characterize Binding Stability

Following molecular docking, molecular dynamics (MD) simulations could be employed to assess the stability of the predicted binding pose of this compound within the active site of a target kinase. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the evaluation of the conformational flexibility of both the ligand and the protein.

By running simulations on the order of nanoseconds to microseconds, researchers could observe whether the initial docked pose is maintained or if the compound undergoes significant conformational changes or even dissociates from the binding site. This information is crucial for validating the docking results and provides a more realistic picture of the binding event at an atomic level.

Analysis of Binding Affinities and Conformational Changes

Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to estimate the binding free energy of this compound to its potential kinase targets. These calculations, performed on snapshots from MD simulations, can provide a more quantitative prediction of binding affinity than docking scores alone.

Electronic Structure and Intramolecular Interactions Governing Activity

The biological activity of pyrrolidinone compounds is intrinsically linked to their three-dimensional structure and the distribution of electrons within the molecule. The specific arrangement of atoms and bonds in "this compound" gives rise to a unique electronic environment that dictates how it interacts with biological targets. Understanding this electronic framework is crucial for elucidating its mechanism of action. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties that govern the compound's reactivity and intermolecular interactions. While specific computational studies on "this compound" are not extensively available in public literature, analysis of the core 2-pyrrolidone structure and related derivatives allows for a detailed theoretical exploration of its key electronic features. researchgate.netnih.gov

Hyperconjugation plays a significant role in the stability and electronic distribution of "this compound". This phenomenon involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. In the context of this molecule, key hyperconjugative interactions are expected to occur between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent sigma bonds.

For instance, the lone pair electrons of the carbonyl oxygen can delocalize into the anti-bonding orbital of the adjacent carbon-carbon and carbon-nitrogen bonds of the pyrrolidinone ring. Similarly, the lone pair on the nitrogen atom participates in delocalization into the anti-bonding orbital of the C-C bond in the side chain. These interactions contribute to the stabilization of the molecule and influence the bond lengths and electron density distribution across the pyrrolidinone ring and its substituent. The specific stereochemistry at the chiral centers of "this compound" will also influence the preferred conformations and, consequently, the efficiency of these hyperconjugative interactions, which in turn can affect its biological recognition and activity.

Intramolecular charge transfer (ICT) is a critical feature of the electronic structure of "this compound". The presence of the electron-withdrawing carbonyl group and the electron-donating nitrogen atom within the lactam ring system creates a permanent dipole moment and facilitates the movement of electron density. nih.gov Upon electronic excitation, for example, through interaction with a biological receptor, a more significant charge transfer can occur from the nitrogen-containing part of the molecule towards the carbonyl oxygen.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the details of electron delocalization and orbital interactions. wisc.edu For the core 2-pyrrolidone structure, NBO analysis reveals significant delocalization of electron density from the nitrogen lone pair to the anti-bonding orbital of the carbonyl group (n -> π* interaction). researchgate.netnih.gov This interaction is characteristic of amides and contributes to the planar character of the lactam ring and the partial double bond character of the C-N bond.

The stabilization energy (E(2)) associated with this delocalization is a quantitative measure of the strength of the interaction. For the 2-pyrrolidone monomer, this interaction is a dominant feature of its electronic structure. The substituents in "this compound" would further modulate these interactions. The following table presents a theoretical NBO analysis for the key interactions within the 2-pyrrolidone ring, which forms the core of the title compound. The values are based on published DFT studies of 2-pyrrolidone. researchgate.netnih.gov

Table 1: Theoretical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in the 2-Pyrrolidinone Ring (Data based on NBO analysis of 2-pyrrolidone monomers from computational studies) researchgate.netnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N₅ | π* C₁=O₂ | 56.8 | n → π |

| LP (1) O₂ | σ C₁-N₅ | 28.5 | n → σ |

| σ C₃-C₄ | σ C₁-C₂ | 2.5 | σ → σ |

| σ C₁-C₂ | σ N₅-C₄ | 1.9 | σ → σ* |

Note: The numbering of atoms (N₅, C₁, O₂, etc.) is based on the standard IUPAC nomenclature for the pyrrolidinone ring. LP denotes a lone pair.

The most significant interaction is the delocalization of the nitrogen lone pair into the carbonyl anti-bonding orbital, with a stabilization energy of approximately 56.8 kcal/mol. This confirms the strong resonance within the amide group. The delocalization from the oxygen lone pair to the adjacent C-N anti-bonding orbital is also substantial. These electron delocalization effects, as quantified by NBO analysis, are fundamental to the electronic stability and reactivity of the pyrrolidinone scaffold and, by extension, of "this compound".

Derivative Synthesis and Analog Development from the Pyrrolidinone Core

Design and Synthesis of Novel Pyrrolidinone Derivativeswhiterose.ac.uk

The synthesis of novel derivatives from the pyrrolidinone core is a key strategy for discovering new drug candidates with improved efficacy and specificity. whiterose.ac.uknih.gov This often involves the strategic introduction of various functional groups and heterocyclic systems to modulate the physicochemical and pharmacological properties of the parent molecule.

The incorporation of heterocyclic moieties, such as azoles and diazoles, into the pyrrolidinone framework has been a fruitful approach in medicinal chemistry. These additions can enhance binding affinity to biological targets and improve pharmacokinetic profiles. For instance, novel bis- and mono-pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives have been synthesized, demonstrating the versatility of the pyrrolidinone scaffold in creating complex heterocyclic systems. mdpi.com The synthesis of these compounds often involves a multi-step process, starting with the appropriate functionalization of the pyrrolidinone ring to allow for the subsequent construction of the desired heterocyclic system. mdpi.com

Another example includes the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized for their potential as kinase inhibitors. rsc.org The synthetic strategies for these derivatives often involve the condensation of a substituted pyrazole (B372694) with a β-dicarbonyl compound or its equivalent, leading to the formation of the fused heterocyclic system. rsc.org The ability of these pyrazolo[1,5-a]pyrimidines to mimic ATP allows them to interact with the ATP-binding pocket of kinases, making them attractive candidates for cancer therapy. rsc.org

Furthermore, the development of spiropyrrolidine derivatives tethered to other heterocyclic systems, such as indeno-quinoxaline, has yielded compounds with significant antimicrobial and antidiabetic activities. nih.gov These complex structures are often synthesized through [3+2] cycloaddition reactions, a powerful tool for constructing five-membered rings like pyrrolidine (B122466). nih.gov

The stereochemistry of a drug molecule is critical to its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov The development of chiral analogs of pyrrolidinone derivatives is therefore a key strategy for enhancing target selectivity and reducing off-target effects. acs.orgacs.org

An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, which is significantly shorter and higher-yielding than previous methods. nih.gov This advancement facilitates more extensive structure-activity relationship (SAR) studies, which are crucial for the development of more potent and selective nNOS inhibitors. nih.gov The synthesis of these chiral pyrrolidines often starts from readily available chiral precursors like proline or 4-hydroxyproline, ensuring the stereochemical integrity of the final products. nih.gov

Enzyme-catalyzed reactions are also being employed to create chiral pyrrolidines. Directed evolution of cytochrome P411 has produced variants capable of catalyzing the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity. acs.org This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical methods for synthesizing these valuable chiral building blocks. acs.org

Structure-Guided Optimization for Improved Biological Efficacythieme-connect.de

Structure-guided drug design, which utilizes the three-dimensional structure of the biological target, is a powerful approach to optimize the efficacy of lead compounds. This involves making systematic modifications to the chemical structure to enhance binding affinity and selectivity.

Systematic modifications of the pyrrolidinone ring system have led to the discovery of potent inhibitors of various enzymes. For example, a series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were synthesized and evaluated as potential inhibitors of VEGFR-2 and PDGFRβ, two key targets in cancer therapy. nih.gov Structural optimization of this series, particularly at the C(5) position of the pyrrolidone-fused ring, led to compounds with significantly improved inhibitory potency compared to the reference drug sunitinib. nih.gov

Another study focused on a pyrrolidine pentamine scaffold, where modifications at five different positions were explored to inhibit an aminoglycoside 6'-N-acetyltransferase, an enzyme responsible for antibiotic resistance. nih.gov This research demonstrated that while some parts of the molecule were essential for activity, modifications at other positions could be fine-tuned to optimize inhibitory properties. nih.gov

| Parent Scaffold | Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | Substitution at C(5) with -OH or -SH | VEGFR-2, PDGFRβ | Increased inhibitory potency compared to sunitinib. | nih.gov |

| Pyrrolidine pentamine | Alterations at the R1 position | Aminoglycoside 6'-N-acetyltransferase | Reduced inhibitory activity, highlighting the importance of this position. | nih.gov |

The spatial arrangement of atoms in a molecule, or its stereochemistry, has a profound impact on its therapeutic properties. nih.govbeilstein-journals.org Even subtle changes in stereochemistry can lead to significant differences in biological activity. beilstein-journals.org

The introduction of fluorine atoms into the pyrrolidine ring is a common strategy to modulate its conformational preferences and, consequently, its biological activity. beilstein-journals.org The regio- and stereochemistry of fluorine substitution can enhance the conformational stability of proline-rich proteins, demonstrating the significant influence of stereoelectronic effects. beilstein-journals.org Quantum-chemical analysis of difluorinated pyrrolidines has shown that the anomeric and gauche effects induced by fluorine can control the conformation of the ring. beilstein-journals.org

In the development of BACE-1 inhibitors for Alzheimer's disease, it has been consistently observed that the (R)-enantiomers of certain pyrimidine (B1678525) analogues exhibit greater activity than their (S)-counterparts. acs.org This highlights the critical importance of controlling stereochemistry during the synthesis of these inhibitors to achieve optimal therapeutic efficacy. acs.org

| Modification | Compound Type | Key Finding | Reference |

|---|---|---|---|

| Fluorine Substitution | Fluorinated pyrrolidines | Induces significant conformational changes that impact biological roles. | beilstein-journals.org |

| Enantiomeric Form | BACE-1 Inhibitor (Pyrimidine analogue) | (R)-enantiomers consistently showed greater activity than (S)-counterparts. | acs.org |

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a Chiral Building Block in Advanced Organic Synthesisnih.gov

Chiral building blocks are essential starting materials for the asymmetric synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. This compound, with its defined stereocenter, serves as a valuable chiral precursor in organic synthesis.

While direct examples of the use of this compound as a chiral building block are not extensively detailed in the provided search results, the synthesis of other chiral pyrrolidine derivatives from chiral precursors is well-documented. For instance, a five-step synthesis of a chiral tricyclic oxazolidine (B1195125) system, which serves as a building block for the asymmetric synthesis of 3-substituted 2-benzazepines, has been described. researchgate.net This synthesis highlights the general principle of using a chiral scaffold to induce stereoselectivity in subsequent reactions. researchgate.net The activation of this chiral building block with a Lewis acid, followed by the addition of a nucleophile, proceeds with high diastereoselectivity, demonstrating the effective transfer of chirality. researchgate.net

The broader context of using chiral pyrrolidines, such as those derived from L-proline, as organocatalysts and starting materials for drug synthesis further underscores the importance of chiral building blocks like this compound. nih.govnih.gov These chiral templates guide the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure target molecules. nih.gov

Advanced Research Methodologies and Future Directions in Pyrrolidinone Research

In Vitro and In Silico Screening Methodologies

The discovery and development of novel pyrrolidinone-based therapeutic agents heavily rely on a combination of in vitro and in silico screening methods. These techniques allow for the rapid assessment of large compound libraries and provide crucial insights into their biological activities.

High-Throughput Screening Campaigns for Inhibitor Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for potential inhibitors of specific biological targets. nih.govyoutube.com In the context of pyrrolidinone research, HTS campaigns are designed to identify compounds that modulate the activity of enzymes or receptors implicated in various diseases. nih.gov These campaigns often utilize automated robotic systems to test millions of compounds against a target of interest in a short period. youtube.com

The process typically involves the use of microplates where biochemical or cell-based assays are performed. scispace.com For instance, in the search for enzyme inhibitors, a library of pyrrolidinone derivatives can be screened for their ability to inhibit a specific enzyme's activity. nih.gov The data generated from HTS is then analyzed to identify "hits"—compounds that exhibit a desired level of activity. youtube.com These hits then undergo further investigation to confirm their activity and determine their mechanism of action. nih.gov

Acoustic technology has further revolutionized HTS by enabling the transfer of nanoliter-sized droplets of compound solutions, increasing speed, reducing the use of solvents and plastics, and minimizing the risk of contamination. youtube.com

Cell-Based Assays for Cytotoxicity and Viability Assessment

Once potential lead compounds are identified, it is crucial to assess their effects on cells. Cell-based assays are fundamental in determining a compound's cytotoxicity and its impact on cell viability and proliferation. nih.govmiltenyibiotec.com These assays are critical for drug screening to understand if a molecule has a direct toxic effect or if it inhibits cell growth. nih.gov

A variety of methods are employed, each measuring different cellular parameters. These can include assessing cell membrane integrity, metabolic activity, ATP production, and DNA synthesis. nih.gov

Common Cell Viability and Cytotoxicity Assays:

| Assay Type | Principle |

| Dye Exclusion Assays (e.g., Trypan Blue) | Measures membrane integrity; dead cells with compromised membranes take up the dye. nih.gov |

| Metabolic Activity Assays (e.g., MTT, XTT) | Measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability. |

| ATP Assays | Quantifies the amount of ATP present, which correlates with the number of viable cells. nih.gov |

| Protease Viability Marker Assays | Measures the activity of proteases released from dead cells. nih.govnih.gov |

| Clonogenic Assays | Assesses the ability of single cells to form colonies, indicating long-term survival. nih.gov |

For example, in the evaluation of pyrrolidinone-based anticancer agents, cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) are often used to determine the compound's inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. nih.gov

Enzymatic Activity Assays for Target Engagement

To understand how a pyrrolidinone derivative exerts its effect, it is essential to confirm its engagement with the intended biological target, often an enzyme. nih.gov Enzymatic activity assays are laboratory methods used to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics and inhibition. amsbio.com

These assays can be designed to be high-throughput, allowing for the rapid screening of many compounds. nih.gov One approach involves using activity-based protein profiling (ABPP), which employs chemical probes to directly assess the interactions between inhibitors and their target enzymes. scispace.com Mass spectrometry is another powerful tool for analyzing enzyme activity, as it can detect changes in the mass of substrates following an enzymatic reaction. nih.gov

For instance, in the development of inhibitors for enzymes like cyclooxygenase (COX-1 and COX-2), which are targets for anti-inflammatory drugs, enzymatic assays are used to determine the potency and selectivity of pyrrolidinone derivatives. ebi.ac.uknih.gov Similarly, for diseases like malaria, high-throughput screening of chemical libraries against essential parasite enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), has led to the identification of potent and selective inhibitors. nih.gov

Emerging Research Areas and Unexplored Pharmacological Avenues for Pyrrolidinones

The versatility of the pyrrolidinone scaffold continues to open up new avenues for pharmacological research. frontiersin.orgnih.gov Current research is expanding beyond traditional areas to explore novel applications for these compounds.

One emerging area is the development of pyrrolidinone derivatives as multitarget agents, capable of interacting with several biological targets simultaneously. ebi.ac.uknih.gov This approach is particularly promising for complex diseases like cancer and diabetes, which often involve multiple pathological pathways. nih.gov For example, research is underway to develop pyrrolidinone-based molecules that exhibit both antidiabetic and anticancer activities by targeting shared mechanisms like inflammation and oxidative stress. nih.gov

Another area of growing interest is the synthesis of pyrrolidine-based compounds for the treatment of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for conditions like Alzheimer's disease. acs.org

Furthermore, the unique three-dimensional structure of the pyrrolidinone ring allows for the exploration of stereochemistry as a means to enhance biological activity and selectivity. nih.gov The non-planar nature of the ring, a phenomenon known as "pseudorotation," provides opportunities to design molecules with specific spatial orientations for optimal target binding. nih.govmdpi.com

Q & A

Q. What are the validated synthetic routes for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Pool Strategy : Use (R)-propylene oxide as a starting material for stereochemical control .

- Pyrrolidinone Ring Formation : Cyclization via nucleophilic substitution or catalytic hydrogenation under controlled pH (6.5–7.5) to minimize racemization .

- Optimization : Reaction efficiency improves with anhydrous conditions (e.g., molecular sieves) and catalysts like Pd/C or Ru-complexes for enantiomeric excess (>95%) .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- HPLC : Use a C18 column (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time: ~8.2 min .

- Chiral Purity : Chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (80:20) resolves enantiomers (Rf: 1.2 for (2R)-isomer) .

- Spectroscopy : Confirm structure via -NMR (δ 3.65 ppm for pyrrolidinone protons) and HRMS (m/z 172.0974 [M+H]) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation. Shelf life: 12 months .

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite. Dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer: Contradictory results (e.g., varying IC values in enzyme assays) often arise from:

- Experimental Design : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls (e.g., piracetam for nootropic activity) .

- Data Analysis : Use multivariate regression to account for confounding variables like solvent polarity or protein binding .

- Replication : Conduct multi-center studies to verify dose-response curves and exclude batch-to-batch variability .

Q. What strategies are recommended for impurity profiling in GMP-compliant synthesis?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline conditions to identify degradation products (e.g., 2-pyrrolidone, a common impurity) .

- LC-MS/MS : Detect trace impurities (<0.1%) using a Q-TOF mass spectrometer in positive ion mode. Key impurities include:

| Impurity Name | Molecular Formula | Detection Limit (ppm) | Source |

|---|---|---|---|

| 2-Pyrrolidone | CHNO | 10 | Cyclization byproduct |

| (2S)-Enantiomer | CHNO | 5 | Incomplete resolution |

Q. How can chiral inversion during storage or biological assays be mitigated?

Methodological Answer:

- Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to prevent racemization via free radical pathways .

- Biological Matrices : Use EDTA-treated plasma to chelate metal ions that catalyze stereochemical inversion .

- In Silico Modeling : Predict stability using DFT (Density Functional Theory) calculations for energy barriers of R→S inversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.